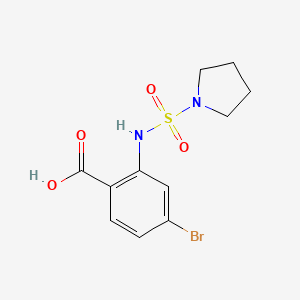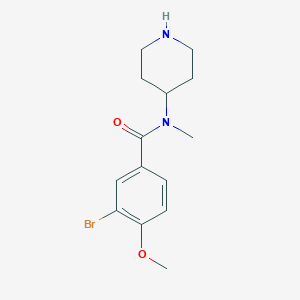![molecular formula C14H14FN3O B7559427 N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide, also known as FPA, is a novel small molecule inhibitor that has shown promising results in scientific research applications. FPA is a potent and selective inhibitor of a protein called Polo-like kinase 1 (PLK1), which plays a critical role in cell division and is overexpressed in many types of cancer.
Wirkmechanismus
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide inhibits the activity of PLK1, a protein that plays a critical role in cell division. PLK1 is overexpressed in many types of cancer and is associated with poor prognosis. N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide binds to the ATP-binding pocket of PLK1 and inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting PLK1 activity. N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has also been shown to downregulate the expression of genes involved in cell cycle progression and DNA repair. In addition, N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to inhibit angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide is its potent and selective inhibition of PLK1, which makes it a promising therapeutic agent for cancer treatment. However, N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide research, including the development of more potent and selective PLK1 inhibitors, the identification of biomarkers for patient selection, and the evaluation of N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide in combination with other cancer therapies. In addition, N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide could be used as a tool compound to study the role of PLK1 in cancer and other diseases.
Synthesemethoden
The synthesis of N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide involves multiple steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with 4-pyridinemethanol to form 2-fluoro-5-(pyridin-4-ylmethoxy)benzoic acid, which is then converted to N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide using a coupling agent. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in vitro and in vivo. N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has also been shown to inhibit tumor growth and metastasis in mouse models of breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10(19)18-14-8-12(2-3-13(14)15)17-9-11-4-6-16-7-5-11/h2-8,17H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCQLIZYSXYSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)

![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)


![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)
